molecular formula C20H15Br3O3 B106418 Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]- CAS No. 35280-40-1

Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]-

Cat. No.: B106418
CAS No.: 35280-40-1
M. Wt: 543 g/mol
InChI Key: OLZLOOXFDIZDLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]- is a brominated phenolic compound It is characterized by the presence of multiple bromine atoms and hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]- typically involves the bromination of phenolic compounds. One common method involves the reaction of phenol with bromine in the presence of a suitable solvent. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where phenol is reacted with bromine under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated phenols .

Scientific Research Applications

Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and biological pathways.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial and anticancer properties, is ongoing.

    Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]- is unique due to its specific arrangement of bromine atoms and hydroxyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Br3O3/c21-15-1-3-18(24)11(7-15)5-13-9-17(23)10-14(20(13)26)6-12-8-16(22)2-4-19(12)25/h1-4,7-10,24-26H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZLOOXFDIZDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC2=CC(=CC(=C2O)CC3=C(C=CC(=C3)Br)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Br3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517013
Record name 2,2'-[(5-Bromo-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4-bromophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35280-40-1
Record name 2,2'-[(5-Bromo-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4-bromophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.